Carbobiotin

Description

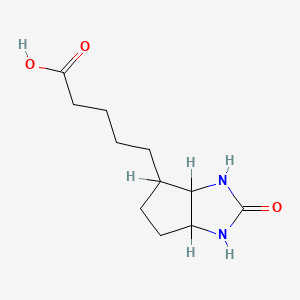

Structure

3D Structure

Propriétés

Numéro CAS |

37842-47-0 |

|---|---|

Formule moléculaire |

C11H18N2O3 |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

5-(2-oxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[d]imidazol-4-yl)pentanoic acid |

InChI |

InChI=1S/C11H18N2O3/c14-9(15)4-2-1-3-7-5-6-8-10(7)13-11(16)12-8/h7-8,10H,1-6H2,(H,14,15)(H2,12,13,16) |

Clé InChI |

HASKQZMOBUQJPG-UHFFFAOYSA-N |

SMILES |

C1CC2C(C1CCCCC(=O)O)NC(=O)N2 |

SMILES canonique |

C1CC2C(C1CCCCC(=O)O)NC(=O)N2 |

Synonymes |

carbobiotin |

Origine du produit |

United States |

Synthesis and Chemical Derivatization of Carbobiotin

Historical Synthetic Approaches to Carbobiotin

The foundational synthesis of this compound, specifically dl-cis-hexahydro-4-(4-carboxybutyl)-2-cyclopentimidazolone, was reported in the early 1970s. nih.govacs.org This initial approach established the groundwork for creating the carbocyclic analog of biotin (B1667282). The synthesis involved the creation of a cyclopentane (B165970) ring system that mimics the bicyclic structure of biotin's ureido ring fused with the tetrahydrothiophene (B86538) ring.

A key publication by Wormser and colleagues in 1972 detailed a multi-step synthesis. nih.govacs.orggoogle.com The process began with the creation of a cyclopentane precursor, which was then elaborated to introduce the necessary functional groups. The synthesis aimed to produce the cis-fused ring system, which is analogous to the stereochemistry of natural biotin. This pioneering work demonstrated the feasibility of replacing the sulfur atom with a carbon atom while retaining the core structural features necessary for potential biological activity. nih.gov The growth-promoting activity of this synthesized this compound was evaluated in microbiological assays. acs.org

Modern Synthetic Methodologies for this compound

While the fundamental structure of this compound was established through historical methods, modern organic synthesis offers more efficient, stereoselective, and high-yielding strategies that could be applied to its production. Contemporary approaches would likely leverage advancements in catalysis, protecting group chemistry, and stereocontrol.

Modern strategies for constructing the carbocyclic core might include:

Transition-Metal-Catalyzed Cyclizations: Techniques such as ring-closing metathesis or palladium-catalyzed cyclization reactions could offer efficient routes to the cyclopentane ring system from acyclic precursors. sioc-journal.cn

Asymmetric Synthesis: To produce enantiomerically pure this compound, modern methods would employ chiral auxiliaries, asymmetric catalysis (e.g., proline-catalyzed alpha-amination or alkylation), or enzymatic resolutions to set the stereocenters of the cyclopentane ring with high precision.

These modern methodologies, while not all explicitly documented for the synthesis of this compound itself, represent the current state-of-the-art in organic synthesis and would be the likely choice for a contemporary synthetic campaign.

Chemoenzymatic Synthesis Pathways and Precursors

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to create complex molecules efficiently. rsc.orgnih.gov This approach is particularly advantageous for producing optically active compounds. mdpi.com

A hypothetical chemoenzymatic route to enantiomerically pure this compound could involve the following steps:

Enzymatic Resolution: A racemic cyclopentane precursor, such as a diester or an alcohol, could be resolved using a lipase. Lipases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two enantiomers with high purity. This would provide a homochiral building block for the rest of the synthesis.

Enzyme-Catalyzed Bond Formation: Enzymes such as ligases could be used to attach the valeric acid side chain or to help form the urea (B33335) ring structure under mild conditions. nih.gov For instance, a benzoate (B1203000) CoA ligase or a similar enzyme could be engineered to activate the side-chain precursor for subsequent coupling. nih.gov

Precursors for such a synthesis would include simple, achiral cyclopentane derivatives and appropriate side-chain components. The power of the chemoenzymatic approach lies in its ability to introduce chirality and complex functionality with high selectivity, avoiding the often harsh conditions and complex protecting group manipulations of purely chemical methods. rsc.org

Derivatization Strategies for Functionalization in Research

The modification of this compound and related biotin analogs is essential for their use as tools in biotechnology and chemical biology. google.com Derivatization allows for the attachment of biotin analogs to proteins, nucleic acids, and other molecules for purposes of detection, purification, and targeted delivery. google.com

A notable derivative is a biotin analog that incorporates a carbodiimide (B86325) functional group. nih.gov It is important to clarify that the term "Carbo-biotin" has also been used to specifically describe this carbodiimide-functionalized biotin, which is structurally distinct from the cyclopentane analog discussed previously.

The synthesis of this reagent was designed to create a molecule capable of labeling DNA. nih.gov The carbodiimide group (RN=C=NR) is highly reactive towards nucleophiles and can form stable adducts with nucleotides. wikipedia.orgthermofisher.com The synthesis involves creating a biotin derivative where the valeric acid side chain is modified to terminate in a carbodiimide moiety. This was achieved by coupling a biotin derivative with a suitable precursor that contains the carbodiimide functionality or can be converted into it. nih.gov General methods for synthesizing carbodiimides often involve the dehydration of ureas or the dehydrosulfurization of thioureas. wikipedia.orgorganic-chemistry.org An I2/CHP-mediated cross-coupling of isocyanides with amines is a more modern, metal-free approach. nih.gov This functionalized biotin derivative proved effective in labeling both single and double-stranded DNA, making it a useful non-radioactive probe. nih.gov

Beyond carbodiimide functionalization, various other chemical modifications are employed to prepare biotin analogs for bioconjugation. The primary goal is to introduce a reactive handle that can be used to covalently attach the biotin analog to a target molecule without interfering with its ability to bind to avidin (B1170675) or streptavidin.

Common strategies include:

NHS Ester Formation: The terminal carboxylic acid of the valeric acid side chain of biotin or its analogs can be activated as an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.

Maleimide (B117702) Functionalization: Introducing a maleimide group allows for specific conjugation to thiol groups (cysteines) in proteins.

Click Chemistry Handles: The incorporation of azide (B81097) or alkyne groups allows for highly efficient and specific bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").

Linker Insertion: Spacer arms, often polyethylene (B3416737) glycol (PEG) chains, can be inserted between the biotin analog and the reactive group. googleapis.com These linkers can improve solubility, reduce steric hindrance, and enhance the accessibility of the biotin moiety for binding to streptavidin. google.com

These derivatization strategies have expanded the utility of biotin and its analogs, including this compound, transforming them into versatile tools for a wide range of applications in molecular biology and nanotechnology. google.comgoogle.com

Advanced Structural and Conformational Analysis of Carbobiotin and Analogs

Crystallographic Investigations and X-ray Diffraction Studies

X-ray diffraction studies are instrumental in elucidating the precise three-dimensional arrangement of atoms within a molecule in its crystalline state. Such studies have been performed on Carbobiotin and various biotin (B1667282) derivatives to understand their fundamental structures and how they relate to their functions umich.edupnas.orgresearchgate.netpnas.org.

Analysis of Ureido Ring System Electronic Configuration and Polarization

The ureido ring system is a key functional part of this compound and related biotin compounds. Crystallographic studies have revealed that the electronic structure of this ring system is substantially polarized, enabling it to interact effectively with ions and other polar molecules umich.edu. This inherent polarization is a critical feature, and the electronic configuration of the ureido moiety is sensitive to N1' carboxylation pnas.org. The processes of carboxylation and decarboxylation in biotin are hypothesized to function as a mechanistic switch, modulating the polarization of the ureido carbonyl bond and influencing the nucleophilicity of the N1' atom pnas.org. Differences observed in the molecular geometries among various biotin derivatives directly correlate with variations in the electronic configurations of their respective ureido moieties pnas.org.

Spectroscopic Characterization for Structural Insight

Spectroscopic methods provide complementary information to crystallographic studies, offering insights into molecular structure, dynamics, and functional group characteristics, often in solution or other non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules at an atomic level itaca-sb.it. For this compound and its analogs, NMR can provide detailed information on conformational dynamics and flexibility across a broad range of timescales, from picoseconds to days itaca-sb.itmuni.czcam.ac.uk. Observable parameters such as chemical shift values, nuclear spin relaxation rates, and exchange effects are measured to deduce structural and dynamic properties itaca-sb.it. NMR is particularly valuable for understanding the interconversion between different conformational states, offering kinetic, thermodynamic, and structural data on low-energy conformers accessible under physiological conditions utoronto.ca. This capability makes NMR a crucial complement to X-ray crystallography, especially when studying molecular motion and dynamic processes itaca-sb.itmuni.cz.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide unique "molecular fingerprints" by analyzing the vibrational modes of chemical bonds within a molecule photothermal.commt.comhoriba.com. These techniques are highly effective for the identification and characterization of functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy operates by measuring the absorption of infrared light, which occurs when the vibration of a bond causes a change in the bond's dipole moment photothermal.commt.com. This makes IR particularly sensitive to molecules with polar bonds and is highly effective for identifying organic compounds and their specific functional groups photothermal.commt.com.

Raman Spectroscopy: In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from molecular vibrations that induce a change in molecular polarizability photothermal.commt.com. This technique is generally more sensitive to non-polar bonds, carbon-carbon (C-C) bonding, and can provide insights into crystal lattice structure and polymorphism photothermal.commt.comhoriba.com.

The distinct selection rules for IR and Raman spectroscopy mean they are complementary techniques; vibrations active in one may be weak or absent in the other, and vice versa, providing a more comprehensive understanding of the molecule's vibrational landscape photothermal.comedinst.com. Differences in IR and Raman spectra can also indicate variations in molecular interactions or the presence of different crystalline forms (polymorphs) americanpharmaceuticalreview.com.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide powerful tools to investigate molecular properties at an atomic and electronic level, complementing experimental observations. These approaches enable the prediction of electronic structure, conformational landscapes, and dynamic behaviors, which are crucial for understanding a molecule's function and interactions.

Quantum Chemical Modeling of this compound Electronic Structure

Quantum chemical modeling, particularly through Density Functional Theory (DFT), is a widely employed computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgnih.gov. DFT describes the properties of multi-electron systems by focusing on the electron density, offering a balance between accuracy and computational cost compared to more traditional wave function-based methods wikipedia.orgmdpi.comstackexchange.com.

For this compound (N1'-Carboxybiotin), quantum chemical modeling would be instrumental in elucidating its fundamental electronic properties. DFT calculations can provide insights into:

Molecular Orbital Energies : Specifically, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding a molecule's reactivity, electron transfer capabilities, and spectroscopic properties mdpi.commdpi.comnih.gov. These orbitals dictate where electron donation and acceptance are most likely to occur.

Charge Distribution and Electrostatic Potential : DFT can accurately map the distribution of electron density and partial charges across the atoms within this compound. This information is vital for predicting how this compound might interact with other molecules, such as enzymes or receptors, through electrostatic forces or hydrogen bonding mdpi.com. The ureido moiety and the carboxyl side chain of biotin derivatives, including this compound, are known to participate in hydrogen bonding umich.edu.

Geometric Optimization and Vibrational Frequencies : Quantum chemical methods allow for the optimization of molecular geometries to find stable conformations, providing precise bond lengths, bond angles, and dihedral angles mdpi.comnih.gov. Furthermore, calculating vibrational frequencies can help confirm the stability of optimized structures and predict their infrared and Raman spectra, aiding experimental characterization.

Thermodynamic Parameters : DFT can also be used to calculate thermodynamic parameters, offering insights into the stability and feasibility of various chemical processes involving this compound nih.gov.

While specific quantum chemical studies on this compound (N1'-Carboxybiotin) are not detailed in the provided search results, the application of DFT methodologies, such as those employing various functionals (e.g., B3PW91, M06) and basis sets (e.g., TZVP, Def2TZVP), would enable a comprehensive understanding of its electronic landscape and intrinsic reactivity nih.gov. This theoretical framework is crucial for predicting its behavior in different chemical environments and for guiding further experimental investigations.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by applying classical mechanics to atoms, providing insights into their structural, dynamical, and thermodynamic properties mdpi.comnih.govyoutube.com. These simulations are particularly powerful for exploring the conformational flexibility of molecules, which is often crucial for their biological function and interactions mdpi.comnih.govbiorxiv.orgrsc.org.

For this compound (N1'-Carboxybiotin), MD simulations would offer a dynamic perspective on its structural variability. Key aspects that could be investigated include:

Conformational Ensemble Exploration : MD simulations can uncover the range of accessible conformations that this compound can adopt in solution, which may differ significantly from static crystal structures due to dynamic flexibility nih.govbiorxiv.org. The flexible valeryl side chain and the bicyclic ring system of biotin derivatives contribute to their conformational adaptability umich.edu.

Free Energy Landscapes : MD simulations, often combined with enhanced sampling techniques, can be used to construct free energy landscapes, mapping the energetic favorability of different conformational states and the pathways for transitions between them rsc.org. This is essential for understanding the relative stability of various conformers.

Solvent Effects and Interactions : MD simulations can explicitly include solvent molecules, allowing for the study of how the surrounding environment influences this compound's conformation and its interactions with solvent molecules nih.gov. This is particularly relevant for a water-soluble compound like biotin and its derivatives ctdbase.org.

The ability of MD simulations to capture the dynamic character of molecules makes them indispensable for understanding how this compound's flexibility might influence its recognition by enzymes or its participation in biochemical reactions. While direct MD studies on this compound (N1'-Carboxybiotin) were not found in the search, the methodology is well-established for analyzing the conformational dynamics of small organic molecules and their interactions within biological systems mdpi.comnih.govnih.govnih.govnih.gov.

Molecular Mechanisms in Biotin Dependent Enzymatic Systems

Carbobiotin as a Mechanistic Probe for Carboxylation Reactions

The direct study of the catalytic cycle of biotin-dependent enzymes is complicated by the inherent instability of the key intermediate, N1'-carboxybiotin. To overcome this, stable analogs are employed as mechanistic probes. This compound, a compound where the N1' nitrogen of the ureido ring is replaced by a carbon atom, serves as a valuable tool. nih.gov While not a direct participant in the natural enzymatic reaction, its structural similarity to carboxybiotin allows it to be used in biophysical studies, such as X-ray diffraction, to investigate the conformational dynamics of the enzyme system. nih.govpnas.org By analyzing the structure of enzymes complexed with such vitamers, researchers can infer the structural changes required for catalysis, particularly the translocation of the carboxyl group between distant active sites. pnas.org These studies help to model the energetically favorable rotations within the cofactor's side chain that are essential for its function. nih.govpnas.org

Formation and Reactivity of the Carboxybiotin Intermediate

The formation of the reactive carboxybiotin intermediate is the first major phase in the catalytic cycle of biotin-dependent carboxylases and takes place at the biotin (B1667282) carboxylase (BC) active site. researchgate.netnih.gov This process itself consists of two discrete steps. nih.govacs.org First, the enzyme catalyzes the reaction of bicarbonate (HCO₃⁻) and adenosine (B11128) triphosphate (ATP) to form a highly reactive carboxyphosphate (B1215591) intermediate. nih.govacs.orglibretexts.org This activation of bicarbonate is dependent on Mg²⁺ ions, which coordinate the phosphate (B84403) groups of ATP. libretexts.orgwikipedia.org

Following its formation, the carboxyphosphate is immediately subject to a nucleophilic attack by the N1' atom of the biotin ureido ring. lsu.edunih.govacs.org This reaction forms N1'-carboxybiotin and releases inorganic phosphate, completing the first half-reaction. nih.govacs.org The carboxybiotin intermediate is essentially a carrier of activated CO₂. lsu.edualivetek.org This intermediate is metastable, primed to donate its carboxyl group to a specific substrate in the second half-reaction, which occurs at a separate carboxyltransferase (CT) active site. researchgate.netnih.govalivetek.org It has been proposed that the decarboxylation of carboxybiotin can proceed by forming CO₂ and an enolate of biotin. researchgate.net

Translocation Mechanisms in Multi-subunit Carboxylase Enzymes

After its formation at the BC active site, the carboxybiotin moiety must be transported to the carboxyltransferase (CT) active site to complete the catalytic cycle. researchgate.netnih.gov This transfer occurs over a significant distance, as the two active sites are spatially distinct. lsu.eduresearchgate.net The biotin cofactor is covalently attached via a flexible linker to a specific lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP) domain, which acts as a mobile shuttle. nih.govnih.gov

Early models suggested a "swinging-arm" mechanism, where the flexible valeryl side chain of biotin would be sufficient to move the carboxylated ring between the two active sites. nih.govpnas.org Diffraction studies of biotin and its analogs suggest that this translocation involves energetically economical rotations around one or two bonds within the valeryl chain, specifically those closest to the bicyclic ring. nih.govpnas.org These gauche-trans rotations allow the biotin headgroup to move approximately 7 Å, a distance consistent with some spectroscopic measurements. pnas.org The sulfur atom in the biotin ring is believed to impart the necessary conformational variability to the valeryl chain to enable this bond rotation and movement. pnas.org

While the flexibility of the valeryl arm is important, structural studies of several holoenzymes, including pyruvate (B1213749) carboxylase and acetyl-CoA carboxylase, have revealed that the distance between the BC and CT active sites can range from 55 to 85 Å. nih.gov This distance is too great to be spanned by the valeryl arm alone, which has a maximal reach of about 30 Å. nih.govcolumbia.edu This has led to the now-accepted "swinging-domain" model, which posits that the entire BCCP domain must translocate during catalysis, moving as a single unit to carry the carboxybiotin from one active site to the other. nih.gov In some multimeric enzyme complexes, this translocation can even be an intermolecular event, where the BCCP domain from one subunit delivers the carboxybiotin to the CT site of an adjacent subunit. marquette.edumarquette.edu This domain movement is a critical, dynamic aspect of the enzyme's function. marquette.edu

Nucleophilic Activation of the Biotin Ureido Moiety

For biotin to effectively attack the carboxyphosphate intermediate, its ureido ring must be sufficiently nucleophilic. The enzyme active site environment plays a crucial role in activating the N1' atom for carboxylation. researchgate.netlibretexts.org This activation is achieved through a combination of electronic polarization and proton transfer events that increase the nucleophilicity of the biotin ring system. researchgate.netlibretexts.org

A key mechanism for activating biotin is the formation of an enol or enolate intermediate. nih.govlibretexts.org Computational studies suggest that the ureido moiety of biotin can undergo enolization with the assistance of general acid-base catalysis within the active site. nih.govacs.org In this proposed mechanism, the phosphate group of the carboxyphosphate intermediate may act as a general base, abstracting a proton from the N1' position of biotin to generate the highly reactive enolic form. nih.govacs.orgebi.ac.uk The resulting enolate of biotin is a potent nucleophile that can readily attack the electrophilic carbon of CO₂, which is formed upon the collapse of carboxyphosphate. nih.govacs.org

This proton transfer is part of a sophisticated network within the active site. usp.br Nearby amino acid residues and hydrogen-bonding networks contribute to polarizing the ureido carbonyl group, which facilitates the deprotonation of the N1' nitrogen. researchgate.netlibretexts.org The formation of these proton transfer pathways, which can involve structured water molecules and specific polar or charged residues, is essential for creating the transient, highly reactive species necessary for catalysis. usp.br

Role of the Carbonyl Bond Polarization in Catalysis

The polarization of the ureido carbonyl bond of the biotin molecule is a critical factor in the catalytic mechanism of biotin-dependent enzymes. The electronic configuration of this part of the molecule is highly sensitive to the carboxylation state of the N1' nitrogen. pnas.org This modulation of electronic properties acts as a sophisticated mechanistic switch.

Upon decarboxylation (the state of free biotin), the ureido carbonyl bond exhibits more single-bond character, leading to increased polarization (C-O⁻). This heightened polarization facilitates the deprotonation of the N1' nitrogen, thereby increasing its nucleophilicity and preparing it for carboxylation. researchgate.netpnas.org

Conversely, when biotin is carboxylated to form this compound, the ureido carbonyl bond gains more double-bond (keto) character (C=O). pnas.org This depolarization of the carbonyl bond is significant for the second half-reaction. It allows the now-carboxylated coenzyme to interact with nonpolar groups and effectively carboxylate the acceptor substrate. pnas.org

Furthermore, the stability and reactivity of the N-CO₂⁻ bond in this compound are influenced by interactions within the enzyme's active site. Studies on analogues of this compound have shown that Lewis acids, such as Mg²⁺, can interact with the carbonyl oxygen. This interaction polarizes the nitrogen lone pair towards the imidazolidone ring rather than the carboxyl group, which weakens the N-CO₂⁻ bond and can trigger the dissociation of CO₂. nih.gov This suggests a mechanism by which the enzyme can activate the otherwise stable this compound intermediate for carboxyl transfer. nih.gov The rotation of the carboxyl group of this compound out of the plane of the ureido ring has also been proposed as a key step in triggering decarboxylation within the active site. annualreviews.org

Interactions with Biotin-Binding Proteins and Enzyme Subunits

The interaction of this compound with both specific biotin-binding proteins and the subunits of its parent enzyme is fundamental to its biological function. These interactions are characterized by high specificity and affinity, which are essential for the tightly regulated processes of carboxylation and carboxyl transfer.

Characterization of Molecular Binding Specificity

The binding of biotin and its derivatives to biotin-binding proteins, such as avidin (B1170675) from egg white and streptavidin from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature, with dissociation constants (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgsouthernbiotech.compoly-an.de This high affinity is exploited in numerous biotechnological applications. thermofisher.comthermofisher.com

Avidin and streptavidin are both tetrameric proteins, with each subunit capable of binding one molecule of biotin. southernbiotech.compoly-an.de The binding site is a deep pocket within each subunit, where a network of hydrogen bonds and van der Waals interactions with conserved amino acid residues contributes to the high-affinity interaction. wikipedia.org While both proteins exhibit a strong affinity for free biotin, there are notable differences in their properties and binding characteristics with biotin conjugates, which can serve as a model for the interaction with the enzyme-bound this compound.

| Property | Avidin | Streptavidin | NeutrAvidin |

| Source | Egg white (avian, reptilian, amphibian) southernbiotech.com | Streptomyces avidinii wikipedia.org | Deglycosylated Avidin e-proteins.com |

| Molecular Weight | ~67 kDa poly-an.de | ~53-60 kDa wikipedia.orgpoly-an.de | ~60 kDa e-proteins.com |

| Glycosylation | Yes wikipedia.org | No southernbiotech.com | No e-proteins.com |

| Isoelectric Point (pI) | ~10.5 southernbiotech.com | ~5-7.5 poly-an.dethermofisher.com | ~6.3 e-proteins.com |

| Affinity for Biotin (Kd) | ~10⁻¹⁵ M southernbiotech.com | ~10⁻¹⁴ - 10⁻¹⁵ M thermofisher.comthermofisher.com | ~10⁻¹⁵ M poly-an.de |

| Non-specific Binding | High (due to glycosylation and positive charge) southernbiotech.com | Low, but contains RYD sequence which can cause some binding southernbiotech.com | Lowest e-proteins.com |

This table provides a comparative overview of the properties of common biotin-binding proteins.

The specificity of these interactions is crucial. For instance, avidin can act as a slow-binding inhibitor of enzymes like pyruvate carboxylase, demonstrating the accessibility of the biotin moiety to external proteins. benthamopen.com

Within the biotin-dependent enzymes themselves, the biotin cofactor is covalently linked to the biotin carboxyl carrier protein (BCCP) domain. marquette.edu This domain acts as a "swinging arm" that shuttles the this compound intermediate between the biotin carboxylase (BC) active site and the carboxyltransferase (CT) active site. iastate.edu The interaction between the BCCP and the catalytic domains is transient and highly regulated to ensure the efficient transfer of the reactive intermediate. nih.gov Structural studies have revealed that the BCCP domain binds at the interface of the BC domain subdomains, positioning the biotin for carboxylation. nih.gov The orientation of the tethered biotin in the active site differs from that of free biotin, which helps explain the differences in their catalytic processing. nih.gov

Allosteric Regulation and Mechanistic Implications

The activity of many biotin-dependent enzymes is under strict allosteric control, which has significant mechanistic implications for the handling of the this compound intermediate. A prime example is the allosteric activation of pyruvate carboxylase (PC) by acetyl-CoA. nih.govmarquette.edu

Acetyl-CoA binds to a site distinct from the catalytic active sites, inducing conformational changes that enhance the enzyme's activity. benthamopen.commarquette.edu The binding of acetyl-CoA does not appear to cause large-scale changes in the enzyme's quaternary structure but rather more subtle effects that optimize catalysis. nih.gov One of the major effects of acetyl-CoA is to increase the rate of the first partial reaction—the ATP-dependent carboxylation of biotin to form this compound. acs.org It achieves this by enhancing the rate of ATP cleavage and promoting a more tightly coupled formation of the enzyme-carboxybiotin complex. acs.org

A key mechanistic implication of allosteric activation is the prevention of the premature, non-productive decarboxylation of this compound. nih.gov The enzyme must ensure that the carboxyl group is transferred to the acceptor substrate and not simply released as CO₂. Acetyl-CoA binding appears to facilitate the correct positioning of biotin in the BC active site for carboxylation while also preventing the newly formed this compound from re-entering the BC active site where it could be prematurely decarboxylated. nih.govacs.org This is proposed to be achieved, in part, by the formation of a salt bridge between specific residues (e.g., Arg353 and Glu248 in Rhizobium etli PC) that partially blocks access to the active site after carboxylation. acs.org

Biochemical Pathway Integration and Metabolic Relevance of Carbobiotin Analogs

Elucidation of CO2 Transfer Reactions in Biotin-Dependent Enzymes

The transfer of carbon dioxide by biotin-dependent enzymes is a fundamental biochemical process that occurs in a conserved two-step reaction mechanism. This process is compartmentalized into two distinct active sites within the enzyme: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain. nih.govnih.gov The mobile carrier for the activated carboxyl group is the biotin cofactor, which is covalently linked to a specific lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP). nih.govwisc.edu This flexible linkage allows the biotin to move between the two active sites. wisc.edu

The initial step, occurring in the BC domain, involves the ATP-dependent carboxylation of the N1' atom of the biotin ring to form carboxybiotin. nih.gov Bicarbonate serves as the CO2 donor in this reaction. The reaction is thought to proceed through a carboxyphosphate (B1215591) intermediate, which then transfers the carboxyl group to the biotin. nih.gov This carboxylation is an energy-dependent process, utilizing the hydrolysis of ATP to drive the reaction. gonzaga.edu

In the second step, the BCCP translocates the newly formed carboxybiotin to the CT domain. nih.gov Here, the carboxyl group is transferred from carboxybiotin to a specific acceptor molecule. nih.gov The nature of this acceptor molecule defines the specific function of the biotin-dependent enzyme. nih.gov For instance, in pyruvate (B1213749) carboxylase, the acceptor is pyruvate, while in acetyl-CoA carboxylase, it is acetyl-CoA. nih.gov

Table 1: Key Components in Biotin-Dependent CO2 Transfer

| Component | Function |

|---|---|

| Biotin Carboxylase (BC) Domain | Catalyzes the ATP-dependent carboxylation of biotin. |

| Carboxyltransferase (CT) Domain | Catalyzes the transfer of the carboxyl group from carboxybiotin to an acceptor molecule. |

| Biotin Carboxyl Carrier Protein (BCCP) | Covalently binds biotin and shuttles it between the BC and CT domains. |

| Carboxybiotin | The carboxylated intermediate form of biotin that carries the activated CO2. |

Functional Significance in Carboxylation Enzyme Function

The functional significance of biotin-dependent carboxylation lies in its central role in introducing a carboxyl group into various substrates, thereby facilitating key metabolic transformations. nih.gov These enzymes are ubiquitous in nature and are essential for a myriad of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. nih.govresearchgate.net

Role in Key Metabolic Pathways (excluding human clinical outcomes)

Biotin-dependent enzymes are integral to several vital metabolic pathways. Their activity ensures the flow of metabolites and the synthesis of necessary compounds for cellular function.

Pyruvate carboxylase, a biotin-dependent enzyme, plays a pivotal role in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. droracle.ai It catalyzes the conversion of pyruvate to oxaloacetate, which is the first committed step in this pathway. droracle.ai This reaction is particularly crucial during periods of fasting when blood glucose levels need to be maintained. droracle.ai The oxaloacetate produced can then be used in the gluconeogenic pathway to synthesize glucose. gonzaga.edu Pyruvate carboxylase is primarily located in the mitochondria of liver and kidney cells, the main sites of gluconeogenesis. droracle.ai

Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in fatty acid biosynthesis and is biotin-dependent. lumenlearning.com It catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. lumenlearning.com Malonyl-CoA then serves as the two-carbon donor for the elongation of the fatty acid chain. youtube.com This process is fundamental for the synthesis of long-chain fatty acids, which are essential components of cell membranes and serve as a major form of energy storage. nih.gov

Biotin-dependent carboxylases are also involved in the breakdown of several amino acids. nih.gov For example, propionyl-CoA carboxylase is essential for the metabolism of odd-chain fatty acids and the amino acids isoleucine, valine, methionine, and threonine. It converts propionyl-CoA, a product of their catabolism, to methylmalonyl-CoA. nih.gov Another biotin-dependent enzyme, β-methylcrotonyl-CoA carboxylase, is involved in the catabolism of the amino acid leucine. nih.gov These reactions are crucial for the proper degradation of amino acids and the utilization of their carbon skeletons for energy or biosynthesis. researchgate.net

Table 2: Biotin-Dependent Enzymes in Key Metabolic Pathways

| Enzyme | Metabolic Pathway | Substrate | Product |

|---|---|---|---|

| Pyruvate Carboxylase | Gluconeogenesis | Pyruvate | Oxaloacetate |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Acetyl-CoA | Malonyl-CoA |

| Propionyl-CoA Carboxylase | Amino Acid Catabolism | Propionyl-CoA | Methylmalonyl-CoA |

| β-Methylcrotonyl-CoA Carboxylase | Amino Acid Catabolism | β-Methylcrotonyl-CoA | β-Methylglutaconyl-CoA |

Molecular Regulation of Biotin-Dependent Enzyme Activity

The activity of biotin-dependent enzymes is tightly regulated to meet the metabolic needs of the cell. This regulation occurs through various mechanisms, including allosteric control and covalent modification.

A primary example of allosteric regulation is the activation of pyruvate carboxylase by acetyl-CoA. droracle.ai When acetyl-CoA levels are high, it signals an abundance of energy and biosynthetic precursors, thus activating pyruvate carboxylase to produce oxaloacetate. This oxaloacetate can then enter the citric acid cycle or be used for gluconeogenesis. droracle.ai

Covalent modification, such as phosphorylation, is another key regulatory mechanism. For instance, the activity of acetyl-CoA carboxylase (ACC) is regulated by phosphorylation. nih.gov Phosphorylation of ACC can inhibit its activity, thereby downregulating fatty acid synthesis in response to cellular energy status. nih.gov This intricate regulation ensures that these critical metabolic pathways are responsive to the dynamic needs of the organism.

Advanced Research Applications in Molecular Biology and Biochemistry

Development and Utilization as Biotinylating Reagents

Carbobiotin's structure, which includes a carbodiimide (B86325) function, makes it an effective reagent for covalently attaching biotin (B1667282) to target molecules. This capability is central to its utility in research.

Non-Radioactive Labeling of Nucleic Acids (DNA, RNA)

This compound has been successfully synthesized and employed for the non-radioactive labeling of nucleic acids, including both DNA and RNA nih.gov. The compound's carbodiimide group reacts with nucleotides to form stable adducts, thereby attaching the biotin moiety to the nucleic acid nih.gov. Experimental results have demonstrated that this compound can bind effectively to both single-stranded and double-stranded DNA nih.gov. Furthermore, DNA oligomers labeled with this compound have been shown to hybridize successfully to their complementary DNA chains, underscoring its potential as a useful biotinylating reagent for non-radioactive detection systems nih.gov.

This application aligns with the broader trend in molecular biology to replace hazardous radioisotopes with safer, non-radioactive labeling technologies for DNA and RNA detection seracare.comsigmaaldrich.com. These methods often involve the enzymatic or chemical incorporation of haptens like biotin, or fluorophores, into nucleic acids via modified nucleotides seracare.comsigmaaldrich.comjenabioscience.com. Common techniques include enzymatic incorporation of biotinylated dUTP, end-labeling using biotinylated primers in PCR, and photobiotinylation jenabioscience.comthermofisher.com. The exceptionally high affinity between biotin and streptavidin is a cornerstone of these applications, enabling efficient detection, purification, and immobilization of labeled nucleic acids thermofisher.comwikipedia.org.

Biotinylation of Proteins and Other Macromolecules for Assays

Biotinylation is a widely adopted biochemical technique that involves the covalent attachment of biotin to a diverse range of molecules, including proteins and other macromolecules wikipedia.orgcreative-diagnostics.comthermofisher.comcreative-proteomics.com. This process is highly valued for its speed, specificity, and minimal interference with the intrinsic function of the labeled molecule, primarily due to biotin's relatively small size wikipedia.orgcreative-diagnostics.com. The robust and specific interaction between biotin and its binding partners, streptavidin and avidin (B1170675), is extensively exploited in biotechnology for the isolation, detection, and purification of biotinylated species wikipedia.orgcreative-diagnostics.comthermofisher.comcreative-proteomics.com.

As a recognized biotin analog, this compound is included among compounds capable of facilitating biotinylation google.comgoogle.com. This implies its applicability in labeling various macromolecules, such as proteins, for subsequent use in a multitude of assays. Chemical biotinylation typically involves reagents designed to react with specific functional groups on proteins, including primary amines, sulfhydryls, carboxyls, and carbohydrates wikipedia.orgcreative-diagnostics.comthermofisher.com. Once biotinylated, proteins can be routinely detected or purified using conjugates of avidin or streptavidin in a wide array of protein research applications. These include, but are not limited to, enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry (IHC), immunoprecipitation (IP), and molecular imaging techniques creative-diagnostics.comthermofisher.comcreative-proteomics.com.

Utility in Investigating Macromolecular Interactions and Complex Assembly

The unique binding properties of biotin and its analogs, including this compound, offer significant advantages in dissecting complex macromolecular interactions and facilitating the assembly of multi-component systems.

Studies of DNA-Protein Interactions and Tracking

Biotinylation serves as a potent method for investigating and tracking macromolecular interactions, particularly those between DNA and proteins google.comgoogle.com. The high specificity and strong binding affinity of biotin for streptavidin or avidin enable the immobilization and subsequent analysis of biotinylated nucleic acids, proteins, or their complexes google.com. For example, biotin-binding proteins can be utilized to immobilize biotinylated nucleic acids, such as a DNA template, or complexes comprising a nucleic acid and a DNA polymerase google.com. This immobilization strategy is crucial for downstream analyses, including the tracking or quantification of reactants within various experimental systems google.com. While the general utility of biotinylation in this context is well-documented, specific detailed research findings directly showcasing this compound's application in DNA-protein interaction studies and tracking are not extensively detailed in the current literature beyond its established capacity as a nucleic acid biotinylating reagent nih.gov. However, its ability to label DNA positions it as a suitable tool for such investigations when integrated with the streptavidin-biotin system.

Reconstitution and Enhancement of Catalytic Pathways in Vitro

This compound has demonstrated a direct role in enhancing the activity of specific enzymes in vitro, thereby contributing to the understanding and potential reconstitution of catalytic pathways. Research indicates that this compound, alongside other biotin analogs like azabiotin, bisnorazabiotin, and isoazabiotin, can significantly enhance the activity of guanylate cyclase nih.gov. These analogs were observed to double the activity of guanylate cyclase at a concentration of 1 microM in various tissue extracts, including those from liver, cerebellum, heart, kidney, and colon nih.gov. The half-maximal effective concentration (ED50) for stimulating guanylate cyclase activity was consistently found to be 0.1 microM for each of these biotin analogs nih.gov. This finding is particularly noteworthy as it suggests that the sulfur atom, traditionally considered essential for biotin's mechanism of action, is not indispensable for the activation of guanylate cyclase by these analogs nih.gov. This highlights this compound's potential in modulating or enhancing specific enzymatic reactions in controlled in vitro environments.

Table 1: Enhancement of Guanylate Cyclase Activity by Biotin Analogs

| Biotin Analog | Concentration (µM) | Fold Increase in Guanylate Cyclase Activity | ED50 (µM) |

| Azabiotin | 1 | 2 | 0.1 |

| Bisnorazabiotin | 1 | 2 | 0.1 |

| This compound | 1 | 2 | 0.1 |

| Isoazabiotin | 1 | 2 | 0.1 |

Facilitating Complex Formation between Multiple Reactants

The facilitation of complex formation among multiple reactants is a well-established application of biotinylation in molecular biology, leveraging the exceptionally high affinity of biotin for streptavidin or avidin google.comgoogle.com. This robust non-covalent interaction allows for the precise colocalization of biotinylated molecules, a strategy that can be highly advantageous for various biochemical processes google.comgoogle.com. For instance, bringing reactants involved in the same metabolic or synthetic biochemical pathway into close proximity can significantly enhance reaction kinetics or accelerate enzymatic pathways google.com. Biotin-binding proteins, such as the tetrameric streptavidin, are capable of linking up to four biotin-tagged molecules, thereby serving as scaffolds for the assembly of multi-component complexes google.comgoogle.com. While the existing literature broadly discusses these general applications of biotinylation, specific detailed research findings focusing exclusively on this compound's direct role in facilitating complex formation between multiple reactants are not explicitly available. Nevertheless, this compound's fundamental ability to label reactants makes it an integral component in experimental designs that utilize biotin-binding proteins for directed molecular assembly.

Advanced Imaging and Single-Molecule Tracking Methodologies

Advanced imaging and single-molecule tracking methodologies are crucial for dissecting the dynamic interactions and movements of individual biomolecules within complex biological environments. These techniques overcome the limitations of ensemble measurements, which only provide averaged information, by revealing heterogeneity and transient states. The integration of specialized chemical compounds like this compound is essential for labeling target molecules without significantly perturbing their native function, allowing for their visualization under high-resolution conditions.

Single-molecule fluorescence spectroscopy (SMFS) allows for the observation of individual molecules, providing detailed information about their behavior, conformational changes, and interactions that would be obscured in bulk measurements ox.ac.uknih.gov. In this context, this compound has been utilized as a biotinylating reagent to label specific biomolecules, enabling their subsequent immobilization or detection in single-molecule experiments. For instance, this compound (from Nisshinbo, Tokyo) has been employed to biotinylate DNA fragments nih.govpnas.org. This biotinylation allows the DNA to be tethered or immobilized to surfaces coated with streptavidin, a protein known for its exceptionally strong affinity for biotin howarthgroup.orggoogle.com.

In single-molecule experiments, such as those investigating the movement of RNA polymerase along DNA, the biotinylated DNA, prepared using this compound, can be attached to streptavidin-coated beads nih.govpnas.org. These beads, serving as markers, can then be manipulated or tracked using techniques like laser tweezers, while fluorescent signals from other components (e.g., RNA polymerase itself or fluorescently labeled nucleotides) are monitored. This setup allows researchers to observe the rotational and translational movements of individual DNA molecules and the associated proteins, providing direct evidence for mechanisms like DNA groove tracking during promoter search nih.gov. The use of this compound in this manner ensures the stable and specific attachment of the DNA construct, which is critical for obtaining statistically significant data from individual molecular events nih.gov.

The principles of single-molecule fluorescence spectroscopy rely on the ability to detect faint signals from single molecules, often requiring highly photostable dyes and precise immobilization strategies nih.govrsc.orgmdpi.com. While this compound itself is not a fluorescent probe, its utility lies in providing a robust chemical handle (the biotin moiety) that can then interact with fluorescently labeled streptavidin or other biotin-binding proteins, thereby indirectly enabling fluorescence-based single-molecule studies ox.ac.uk.

High-resolution microscopy techniques, including super-resolution microscopy (SRM) methods like STED, STORM, and SIM, surpass the diffraction limit of conventional light microscopy, enabling visualization of cellular structures at nanometer scales biotium.comnih.govmdpi.comwikipedia.org. The successful application of these techniques often hinges on effective functionalization strategies to label target molecules with appropriate fluorescent probes biotium.comchemrxiv.org.

This compound, as a biotin analog, can be instrumental in functionalizing molecules for high-resolution microscopy. Its incorporation into biomolecules allows for their specific recognition by streptavidin conjugates, which can then carry fluorescent labels suitable for super-resolution imaging howarthgroup.orggoogle.comox.ac.uk. For example, studies have explored the use of biotin analogs to modify proteins, which can then be used in conjunction with engineered streptavidin variants for imaging applications, including cell imaging and potentially super-resolution microscopy howarthgroup.orggoogle.comox.ac.uk. The strong and specific biotin-streptavidin interaction provides a stable foundation for attaching fluorescent markers to biological targets, which is crucial for the long acquisition times and high localization precision required by many super-resolution methods nih.govnanopartz.com.

The ability to control the number of fluorescent dyes conjugated to a streptavidin subunit, often by modifying the number of available amine reactive sites, can significantly enhance the fluorescence brightness, a critical factor for achieving high-quality super-resolution images ox.ac.uk. By enabling the site-specific labeling of cellular components or DNA with the biotin moiety, this compound facilitates the subsequent attachment of high-performance fluorescent probes, thus expanding the capabilities of high-resolution microscopy to investigate molecular organization and dynamics within biological systems biotium.comchemrxiv.org.

Future Research Directions and Theoretical Perspectives

Elucidating Undiscovered Mechanistic Pathways for Biotin (B1667282) Analogs

While the biosynthetic pathway of biotin is largely understood, involving the synthesis of a pimelate (B1236862) moiety followed by the assembly of the bicyclic ring structure, the precise mechanistic details of how biotin analogs like carbobiotin interact with and influence these and other cellular pathways remain an active area of investigation. acs.org The current models of biotin-protein interactions, particularly with avidin (B1170675) and streptavidin, are known to be incomplete, suggesting that there are subtle yet significant aspects of these interactions that are yet to be discovered. acs.org

Future research will likely focus on unraveling the nuanced ways in which the substitution of sulfur with a carbon atom in the ring structure of this compound alters its interaction with key enzymes and proteins. For instance, while biotin is a cofactor for carboxylases, studies have shown that this compound and other sulfur-less analogs can activate guanylate cyclase, indicating that these analogs may participate in distinct signaling pathways. acs.org Understanding these alternative mechanistic pathways is crucial. It could reveal new biological functions and potential therapeutic targets. Techniques such as cryo-electron microscopy and advanced mass spectrometry will be instrumental in capturing the transient interactions and conformational changes that occur when this compound binds to its protein targets, providing a more dynamic and complete picture of its mechanism of action.

Furthermore, exploring the metabolic fate of this compound within cells will be a critical research direction. Investigating how it is recognized by cellular machinery, whether it can be catabolized, and if it influences the homeostasis of natural biotin are questions that remain to be answered. google.com The antimicrobial properties of some biotin analogs, such as α-dehydrobiotin, which represses enzymes in the biotin synthesis pathway, suggest that this compound could also have unforeseen effects on microbial systems. ox.ac.uk

Advancements in Synthetic Accessibility and Efficiency of this compound

The original synthesis of this compound, chemically known as dl-cis-hexahydro-4-(4-carboxybutyl)-2-cyclopentimidazolone, was reported in the 1970s. acs.orgnih.gov While this synthesis was a landmark achievement, modern advancements in synthetic organic chemistry and computational tools offer significant opportunities to improve its efficiency and accessibility.

Future efforts in this area will likely concentrate on developing more streamlined and cost-effective synthetic routes. This could involve the use of novel catalysts, flow chemistry, and biocatalytic methods to improve yields and reduce the number of synthetic steps. The development of stereoselective syntheses to produce specific enantiomers of this compound will also be a key focus, as the biological activity of biotin and its analogs is often highly dependent on their stereochemistry.

| Computational Tool | Function | Potential Impact on this compound Synthesis |

| Synthetic Accessibility (SA) Score | Estimates the ease of synthesis based on fragment analysis and complexity. | Rapidly screen potential synthetic intermediates for their feasibility. |

| AI-based Retrosynthesis | Predicts potential synthetic pathways for a target molecule. | Discover novel and more efficient routes to this compound. |

| BR-SAScore | Integrates building block and reaction information for more accurate accessibility scoring. | Refine synthetic strategies by considering available starting materials and known reactions. |

Novel Applications in Biomolecular Engineering and Tool Development

The unique properties of this compound make it a valuable tool in biomolecular engineering, with potential applications ranging from protein labeling to the development of sophisticated diagnostic and therapeutic systems. google.com

One of the most promising areas of application is in the site-specific labeling of proteins. Biotin ligases, such as E. coli BirA, can be engineered to recognize and ligate biotin analogs to specific protein tags. Future research could focus on evolving BirA or other ligases to specifically recognize this compound, allowing for the precise attachment of probes, drugs, or other functional molecules to proteins of interest both in vitro and in living cells. This would provide a powerful tool for studying protein function and for the construction of novel protein-based therapeutics.

The development of advanced biosensors is another exciting frontier for this compound. By immobilizing this compound on a sensor surface, it could be used to detect and quantify streptavidin or other biotin-binding proteins with high specificity. Furthermore, the development of monovalent streptavidin mutants has overcome the issue of crosslinking, enabling more precise applications in single-molecule imaging and cell surface labeling. acs.org this compound could be integrated into these systems to fine-tune binding affinities and create a new generation of biosensing tools.

In the realm of drug delivery, the strong but reversible interaction of this compound with streptavidin could be exploited to create targeted drug delivery systems. A therapeutic agent could be conjugated to this compound, which would then be targeted to a specific site in the body through a streptavidin-linked antibody or other targeting moiety. The controlled release of the drug could potentially be triggered by a change in the local environment.

| Application Area | Specific Use of this compound | Potential Advancement |

| Protein Labeling | As a substrate for engineered biotin ligases. | Site-specific attachment of fluorescent probes or drugs to proteins. |

| Biosensors | As a capture agent on sensor surfaces. | Development of highly specific and sensitive diagnostics for biotin-binding proteins. |

| Drug Delivery | As a targeting moiety in conjunction with streptavidin. | Targeted delivery and controlled release of therapeutic agents. |

| Genome Engineering | As a component of novel gene editing and regulation tools. | Development of new CRISPR-based systems for precise genome modification. |

Continued Application of Computational Chemistry in Biotin Analog Design

Computational chemistry has become an indispensable tool in the design and analysis of biotin analogs. Methods such as molecular docking, molecular dynamics simulations, and free energy calculations provide invaluable insights into the binding of these analogs to their protein targets, guiding the development of new molecules with desired properties. nih.gov

Future applications of computational chemistry in this field will likely involve the use of more sophisticated and accurate modeling techniques. For example, the PROFEC (Pictorial Representation of Free Energy Changes) approach has been used to visualize areas of the biotin molecule where modifications could lead to tighter binding to streptavidin. nih.gov Applying such methods to this compound could reveal opportunities for further structural modifications to enhance its binding affinity or specificity for particular protein targets.

Virtual screening of large compound libraries is another powerful computational approach that will continue to be applied to the discovery of new biotin analogs. By computationally docking thousands or even millions of molecules into the binding site of a target protein, researchers can identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new biotin analogs with novel biological activities.

Furthermore, the integration of quantum mechanics/molecular mechanics (QM/MM) methods will allow for a more accurate description of the electronic changes that occur during ligand binding, providing a deeper understanding of the forces that govern these interactions. This level of detail will be crucial for the rational design of next-generation biotin analogs, including derivatives of this compound, with finely tuned properties for specific applications in biotechnology and medicine.

Q & A

Basic: How should researchers design experiments to assess Carbobiotin's biochemical activity in carbohydrate-binding systems?

Methodological Answer:

- Define Variables : Clearly distinguish independent variables (e.g., this compound concentration, pH) and dependent variables (e.g., binding affinity, enzymatic inhibition) .

- Control for Confounders : Include negative controls (e.g., non-target carbohydrates) and positive controls (e.g., biotinylated reference compounds) to isolate specific interactions .

- Replication : Use triplicate assays to ensure reproducibility, with statistical power analysis to determine sample size .

- Techniques : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. Pair with HPLC for purity validation of synthesized this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.